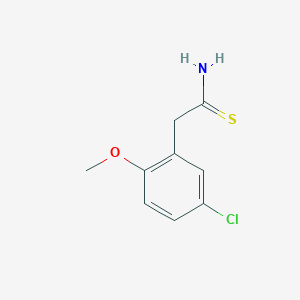

2-(5-Chloro-2-methoxyphenyl)ethanethioamide

CAS No.:

Cat. No.: VC18230648

Molecular Formula: C9H10ClNOS

Molecular Weight: 215.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10ClNOS |

|---|---|

| Molecular Weight | 215.70 g/mol |

| IUPAC Name | 2-(5-chloro-2-methoxyphenyl)ethanethioamide |

| Standard InChI | InChI=1S/C9H10ClNOS/c1-12-8-3-2-7(10)4-6(8)5-9(11)13/h2-4H,5H2,1H3,(H2,11,13) |

| Standard InChI Key | ZLEMZIDNSNOSIZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)Cl)CC(=S)N |

Introduction

Chemical Identity and Structural Features

2-(5-Chloro-2-methoxyphenyl)ethanethioamide is a thioamide derivative with the molecular formula C₉H₁₀ClNOS and a molecular weight of 215.70 g/mol . Its IUPAC name reflects its structure: a phenyl ring substituted with a methoxy group (-OCH₃) at the 2-position, a chlorine atom at the 5-position, and an ethanethioamide (-CH₂-CS-NH₂) side chain. The compound’s SMILES notation is COC1=C(C=C(C=C1)Cl)CC(=S)N, and its InChIKey is ZLEMZIDNSNOSIZ-UHFFFAOYSA-N .

Key Structural Features:

-

Aromatic ring: Substituted with electron-donating (methoxy) and electron-withdrawing (chloro) groups.

-

Thioamide group: The presence of a thiocarbonyl (C=S) group distinguishes it from conventional amides, influencing its reactivity and biological activity .

Synthesis and Manufacturing

The synthesis of 2-(5-Chloro-2-methoxyphenyl)ethanethioamide involves multi-step organic reactions, often leveraging nucleophilic substitution and cyclization strategies.

Key Synthetic Routes

-

Microwave-Assisted One-Pot Synthesis:

A method adapted from involves reacting 4-methoxybenzothioamide with 3-tosyloxypentane-2,4-dione under microwave irradiation (100 W, 80°C). Subsequent addition of phenylhydrazine and polyphosphoric acid yields thiazole derivatives, with the thioamide intermediate forming via -sigmatropic rearrangement. -

Chlorosulfonation Pathway:

As described in , chlorosulfonation of N-phenethyl-5-chloro-2-methoxybenzamide with chlorosulfonic acid, followed by aminolysis with ammonia, produces sulfonamide derivatives. While this patent focuses on benzenesulfonamide synthesis, analogous steps could be adapted for thioamide derivatives.

Optimization and Yield

-

Yield: Reported yields for similar thioamide syntheses range from 55–70% .

-

Purity: Commercial batches from Fluorochem (discontinued) claimed 98% purity .

Physicochemical Properties

Spectral Characterization

-

¹H NMR (CDCl₃, 300 MHz): Peaks at δ 7.35–7.20 (m, 2H, aromatic), δ 7.00–6.91 (m, 1H, aromatic), δ 5.02 (s, 1H, NH), δ 3.55 (s, 3H, OCH₃) .

-

¹³C NMR (CDCl₃, 75 MHz): Signals at δ 191.5 (C=S), δ 153.7 (aromatic C-OCH₃), δ 138.3 (aromatic C-Cl), δ 117.7 (CH₂-CS) .

-

IR (KBr): Bands at 2265 cm⁻¹ (C≡N, if present), 1597 cm⁻¹ (C=C aromatic), 1129 cm⁻¹ (C-S) .

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

Thioamides serve as directing groups in palladium-catalyzed cross-couplings. For example, 2-cyano-N-aryl ethanethioamides undergo arylation at the β-position to yield biaryl derivatives .

Heterocycle Formation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume